N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-23-15(13-5-3-4-6-14(13)17)11-18-16(20)12-7-9-19(10-8-12)24(2,21)22/h3-6,12,15H,7-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYSNXOTGOFPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the Methoxyethyl Group: This can be done through an alkylation reaction using a methoxyethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
1.1. Antidepressant Activity
Research has indicated that derivatives of piperidine compounds, including N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, exhibit antidepressant effects. The compound acts on neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial for mood regulation. Studies have demonstrated that modifications in the piperidine structure can enhance the selectivity and potency towards serotonin transporters, making them potential candidates for treating depression and anxiety disorders .
1.2. Antimicrobial Properties
Piperidine derivatives have shown promising antimicrobial activity against various bacterial and fungal pathogens. In vitro studies have evaluated the efficacy of compounds similar to this compound against strains such as Xanthomonas axonopodis and Fusarium solani. These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
1.3. Neuropharmacological Effects
The compound may also interact with neuroreceptors involved in cognitive functions. Recent studies have explored its effects on dopamine and norepinephrine transporters, indicating potential applications in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .
Synthesis and Structure-Activity Relationship (SAR)
2.1. Synthetic Routes
The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent functionalization with chlorophenyl and methoxyethyl groups. Techniques such as N-sulfonation and alkylation are commonly employed to achieve the desired structural modifications .
2.2. Structure-Activity Relationship
Understanding the SAR is crucial for optimizing the pharmacological properties of piperidine derivatives. Modifications at various positions on the piperidine ring can significantly influence biological activity and selectivity towards specific targets, such as serotonin and norepinephrine receptors . For instance, studies have shown that introducing halogens or alkyl groups can enhance lipophilicity and receptor affinity.
Case Studies
Mechanism of Action
The mechanism by which N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide exerts its effects is not well understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide with piperidine-4-carboxamide derivatives and related scaffolds from the provided evidence. Key differences in substituents, synthesis efficiency, and biological relevance are highlighted.
Key Observations
Substituent Impact on Synthesis Efficiency The target compound’s 2-(2-chlorophenyl)-2-methoxyethyl group introduces steric bulk and aromaticity, which may reduce synthetic yields compared to simpler substituents (e.g., pyridinylethyl in 27g with 80% yield) . Lower yields in analogs like 27e (18%) and 27i (10%) correlate with sterically hindered or reactive amine precursors . The methylsulfonyl group in the target compound may enhance metabolic stability compared to non-sulfonylated analogs (e.g., 27e–27i) .
Goxalapladib demonstrates that naphthyridine-piperidine hybrids with sulfonamide/sulfonyl groups can target metalloproteinases (MMPs), implying possible overlap in mechanism with the methylsulfonyl group in the target compound .
Structural Analogues in Drug Development The 2-chlorophenyl moiety in the target compound is structurally analogous to CAS-412950-27-7 (), which contains a difluorophenyl group linked to a naphthyridine core. Such halogenated aryl groups are common in CNS-active drugs due to enhanced blood-brain barrier penetration . N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide () highlights the role of biphenyl groups in modulating solubility and target affinity, contrasting with the target compound’s monocyclic chlorophenyl group .
Table 2: Physicochemical Properties of Selected Compounds
Notes
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological profile, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound is characterized by a piperidine ring, a methylsulfonyl group, and a 2-chlorophenyl moiety attached to a methoxyethyl chain. Its molecular formula is with a molecular weight of approximately 404.92 g/mol. The structural arrangement contributes to its distinctive chemical properties and potential reactivity in biological systems.
Anticancer Properties
Research into similar piperidine derivatives has shown promising anticancer activity. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including myeloma and leukemia . Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, promoting apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax .
Enzyme Inhibition
Compounds with similar piperidine structures have been evaluated for their enzyme inhibitory activities. For example, some derivatives have shown significant inhibition of acetylcholinesterase (AChE) and urease, indicating potential applications in treating neurodegenerative diseases and infections caused by urease-producing bacteria . The sulfonyl group present in this compound may enhance its enzyme inhibition properties due to its electrophilic nature.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key features and activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[(3-methylphenyl)methylsulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide | Piperidine ring with sulfonyl and aromatic groups | Potential analgesic properties |
| 6-amino-pyrimidine-4-carboxamide derivatives | Pyrimidine core with carboxamide functionalities | Anticancer activity reported |
| Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines | Purine structure with piperidine linkers | Cannabinoid receptor antagonism |
This comparative analysis highlights the unique characteristics of this compound while situating it within the broader context of piperidine-derived compounds.
Case Studies and Research Findings
While direct case studies on this compound are scarce, related research has provided insights into its potential applications. For instance:
- Cytotoxicity Studies : A study evaluating piperidinone derivatives found that certain analogs exhibited significant cytotoxic effects against hematological malignancies. These findings suggest that this compound may possess similar anticancer properties .
- Molecular Docking : Computational studies using molecular docking techniques have shown that structurally related compounds can effectively bind to proteins associated with cancer cell proliferation, indicating a need for further exploration of this compound's interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for yield?
- Methodology :
- Step 1 : Synthesize intermediates like 2-(2-chlorophenyl)-2-methoxyethylamine via nucleophilic substitution (e.g., reacting 2-chlorobenzyl chloride with methoxyethylamine).
- Step 2 : Prepare 1-(methylsulfonyl)piperidine-4-carboxylic acid by sulfonylation of piperidine-4-carboxylic acid using methanesulfonyl chloride.
- Step 3 : Couple intermediates via carbodiimide-mediated amide bond formation (e.g., DCC or EDC with HOBt) under inert conditions .
- Optimization : Vary solvents (e.g., DCM vs. THF), reaction temperatures (0–25°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride). Monitor via TLC and adjust base (e.g., triethylamine) to neutralize HCl byproducts .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., 2-chlorophenyl protons at δ 7.2–7.5 ppm, methoxy group at δ ~3.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns (e.g., loss of methoxyethyl group).
- X-ray Crystallography : If crystalline, resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .
Advanced Research Questions
Q. What strategies are effective in elucidating the pharmacological mechanism of action, particularly in target binding assays?
- Methodology :
- Target Identification : Perform computational docking (e.g., AutoDock Vina) against receptors like GPCRs or kinases, leveraging the sulfonyl group’s potential for hydrogen bonding .
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (K). Include negative controls (e.g., methylsulfonyl-free analogs) to validate specificity .
- Functional Assays : Evaluate cAMP or calcium flux in cell lines overexpressing putative targets. Compare with known inhibitors/agonists to infer mechanism .
Q. How can structural modifications influence bioactivity, and what SAR studies are suggested?
- Methodology :
- Modifications :
- Piperidine Ring : Introduce substituents (e.g., methyl at C3) to assess steric effects on target binding.
- Methoxyethyl Chain : Replace methoxy with ethoxy or isopropoxy to study hydrophobicity-impact .
- SAR Workflow : Synthesize analogs, test in parallel assays (e.g., IC in enzyme inhibition), and correlate structural features with activity trends. Use QSAR models to predict optimal modifications .
Data Analysis and Contradiction Resolution
Q. What methodologies resolve contradictions in biological activity data across studies?
- Methodology :
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell passage number, serum-free media).
- Orthogonal Assays : Validate findings using alternative methods (e.g., Western blot vs. ELISA for protein quantification) .
- Meta-Analysis : Pool data from multiple labs, adjusting for variables like solvent (DMSO concentration) or incubation time. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. Given limited toxicity data, what in vitro/in vivo approaches prioritize safety profiling?
- Methodology :
- In Vitro : Conduct MTT assays on hepatocytes (e.g., HepG2) and cardiomyocytes (e.g., H9c2) to assess cytotoxicity. Include Ames test for mutagenicity .
- In Vivo : Acute toxicity studies in rodents (OECD 423) at escalating doses (10–1000 mg/kg). Monitor biomarkers (ALT, AST) and histopathology post-necropsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
